molecular formula C23H22N2O4S2 B12113692 Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 333344-87-9

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12113692
CAS No.: 333344-87-9
M. Wt: 454.6 g/mol
InChI Key: ROZNKZCWWDZTJI-PDGQHHTCSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a methoxyphenyl group, a methylthiophene group, and an ethyl ester group. The presence of these diverse functional groups contributes to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of the thiazole derivative with β-dicarbonyl compounds in the presence of a suitable catalyst.

    Introduction of Substituents: The methoxyphenyl and methylthiophene groups are introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-((3-methylthiophen-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

    Pyrimidine Derivatives: Compounds with the pyrimidine ring, widely studied for their medicinal properties.

    Thiazole Derivatives: Compounds with the thiazole ring, known for their antimicrobial and anticancer activities.

The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may contribute to its enhanced biological and chemical properties.

Properties

CAS No.

333344-87-9

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O4S2/c1-5-29-22(27)19-14(3)24-23-25(20(19)15-6-8-16(28-4)9-7-15)21(26)18(31-23)12-17-13(2)10-11-30-17/h6-12,20H,5H2,1-4H3/b18-12-

InChI Key

ROZNKZCWWDZTJI-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=C(C=CS4)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=CS4)C)S2)C

Origin of Product

United States

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